tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate chemical properties
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate chemical properties
An In-Depth Technical Guide to tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of medicinal chemistry, four-membered heterocycles like azetidines have emerged as "privileged scaffolds."[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique combination of conformational rigidity and controlled reactivity, making them more stable and easier to handle than their three-membered aziridine counterparts.[1] The incorporation of the azetidine motif into drug candidates can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and target-binding affinity.
At the forefront of this chemical space is tert-butyl 3-(chloromethyl)azetidine-1-carboxylate , a versatile and highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers and scientists in drug development.
Molecular Structure and Physicochemical Profile
The structure of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate is defined by three key features:
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Azetidine Core: A four-membered, nitrogen-containing heterocyclic ring that provides a rigid, three-dimensional scaffold.
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Boc Protecting Group: A tert-butoxycarbonyl group attached to the ring nitrogen. This bulky group serves to protect the nitrogen from unwanted reactions and influences the ring's conformation.
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Chloromethyl Group: A reactive electrophilic handle at the C3 position, primed for nucleophilic displacement.
Caption: Chemical structure of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 876589-20-7 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| IUPAC Name | tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Inferred from synthetic protocols |
Reactivity and Synthetic Logic
The synthetic utility of this compound is dominated by the interplay between the Boc-protected nitrogen and the reactive chloromethyl group.
Nucleophilic Substitution at the C3-Position
The primary mode of reactivity is the nucleophilic substitution at the chloromethyl carbon. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the 3-position of the azetidine ring, creating a library of valuable derivatives.[1]
Causality: The choice of nucleophile directly dictates the resulting functionality. For instance, reaction with a primary amine yields a secondary aminomethyl derivative, while reaction with sodium azide provides an entry point to azidomethyl compounds, which can be further reduced to primary amines.
Caption: General workflow for nucleophilic substitution reactions.
The Role and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is crucial for two reasons:
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Nitrogen Protection: It deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile or base during substitution reactions at the chloromethyl group.
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Solubility and Handling: It increases the lipophilicity of the molecule, improving its solubility in common organic solvents and often rendering it a crystalline, easy-to-handle solid.
The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). This deprotection unmasks the secondary amine of the azetidine ring, providing a second site for diversification, such as acylation, alkylation, or reductive amination.
Synthesis and Experimental Protocols
The synthesis of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate typically originates from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The key transformation is the chlorination of the primary alcohol.
Caption: Synthetic pathway from the alcohol precursor.
Protocol: Chlorination via the Appel Reaction
This protocol describes a common and effective method for converting the alcohol to the chloride under mild conditions. The Appel reaction utilizes a phosphine and a halogen source.
Materials:
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tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)
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Triphenylphosphine (PPh₃) (1.2 eq)
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Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS) (1.2 eq)
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Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq).
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Solvent Addition: Dissolve the solids in anhydrous DCM. If using NCS, acetonitrile is often a preferred solvent.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the chlorinating agent (CCl₄ or NCS) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
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Extraction & Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.
Trustworthiness: This protocol is self-validating. The progress can be tracked by TLC, and the final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against established literature values.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the compound.
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | ~4.1 | Triplet or multiplet, 2H (axially symmetric CH₂ adjacent to N) |
| ~3.8 | Triplet or multiplet, 2H (axially symmetric CH₂ adjacent to N) | |
| ~3.6 | Doublet, 2H (CH₂Cl) | |
| ~3.0 | Multiplet, 1H (CH) | |
| ~1.45 | Singlet, 9H (Boc group, C(CH₃)₃) | |
| ¹³C NMR | ~156 | Carbonyl carbon (C=O) of Boc group |
| ~80 | Quaternary carbon of Boc group (C(CH₃)₃) | |
| ~55 | Ring carbons (CH₂) adjacent to N | |
| ~48 | Chloromethyl carbon (CH₂Cl) | |
| ~35 | Ring methine carbon (CH) | |
| ~28.5 | Methyl carbons of Boc group (C(CH₃)₃) |
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The provided data is an estimation based on analogous structures.[3][4]
Safety and Handling
As a reactive alkylating agent, tert-butyl 3-(chloromethyl)azetidine-1-carboxylate requires careful handling.
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Hazards: While a specific safety data sheet (SDS) is not provided in the search results, related compounds like tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate are classified as causing severe skin burns and eye damage.[5] It is prudent to assume this compound is, at a minimum, an irritant and a potential lachrymator.
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and nucleophiles.[8]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Gateway to Chemical Diversity
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and dual functional handles (the chloromethyl group and the masked amine) make it an indispensable building block. For researchers in drug discovery, mastering the chemistry of this compound opens a direct and efficient pathway to novel, three-dimensional chemical entities with high potential for therapeutic innovation.[1][9]
References
-
Safety Data Sheet - Angene Chemical. [Link]
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tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 - PubChem. [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. [Link]
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Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. [Link]
Sources
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- 4. tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate(820971-67-3) 1H NMR spectrum [chemicalbook.com]
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